
5-(4-Nitrophenyl)-1-phenyl-1h-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Nitrophenyl)-1-phenyl-1H-tetrazole: is a heterocyclic compound that features both a tetrazole ring and nitrophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the nitrophenyl group imparts unique electronic properties to the molecule, making it a valuable intermediate in the synthesis of more complex organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenyl)-1-phenyl-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an azide with a nitrile. For instance, phenyl azide can react with benzonitrile under acidic conditions to form 1-phenyl-1H-tetrazole.
Nitration: The phenyl group on the tetrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The key considerations for industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental compliance of the processes used.
化学反应分析
Types of Reactions
5-(4-Nitrophenyl)-1-phenyl-1H-tetrazole: can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cycloaddition: Various dienophiles or dipolarophiles under thermal or photochemical conditions.
Major Products
Reduction: 5-(4-Aminophenyl)-1-phenyl-1H-tetrazole.
Substitution: Products depend on the nucleophile used, such as 5-(4-aminophenyl)-1-phenyl-1H-tetrazole if an amine is used.
Cycloaddition: Complex heterocyclic compounds.
科学研究应用
5-(4-Nitrophenyl)-1-phenyl-1H-tetrazole: has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of novel materials, such as organic semiconductors or light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 5-(4-nitrophenyl)-1-phenyl-1H-tetrazole depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects through interactions with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the tetrazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
相似化合物的比较
5-(4-Nitrophenyl)-1-phenyl-1H-tetrazole: can be compared with other similar compounds, such as:
5-Phenyl-1H-tetrazole: Lacks the nitro group, resulting in different electronic properties and reactivity.
4-Nitrophenyl-1H-tetrazole: The nitro group is directly attached to the tetrazole ring, which may affect its reactivity and applications.
5-(4-Aminophenyl)-1-phenyl-1H-tetrazole:
The uniqueness of This compound lies in the combination of the nitrophenyl group and the tetrazole ring, which imparts distinct electronic and chemical properties, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
14213-27-5 |
|---|---|
分子式 |
C13H9N5O2 |
分子量 |
267.24 g/mol |
IUPAC 名称 |
5-(4-nitrophenyl)-1-phenyltetrazole |
InChI |
InChI=1S/C13H9N5O2/c19-18(20)12-8-6-10(7-9-12)13-14-15-16-17(13)11-4-2-1-3-5-11/h1-9H |
InChI 键 |
IOLDWWUVEIYATK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


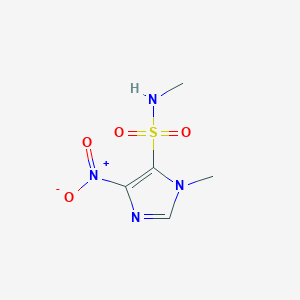
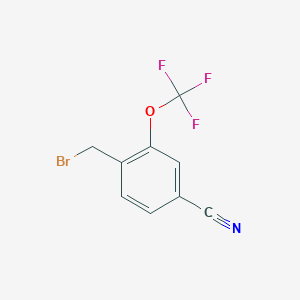

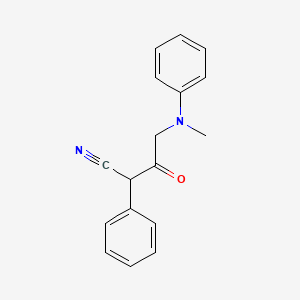
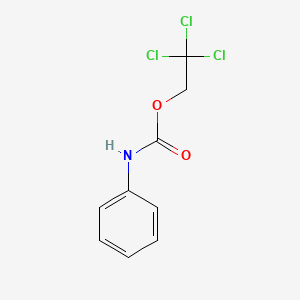
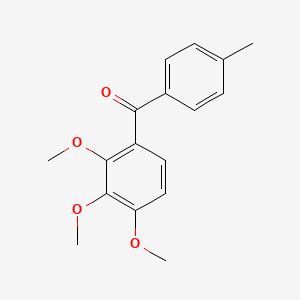

![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)
![1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea](/img/structure/B13993056.png)

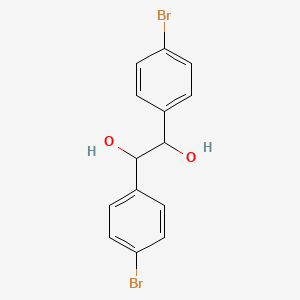


![5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13993072.png)
